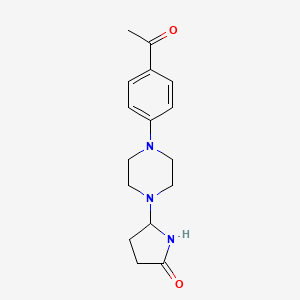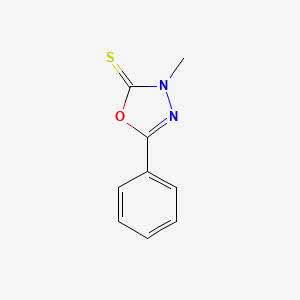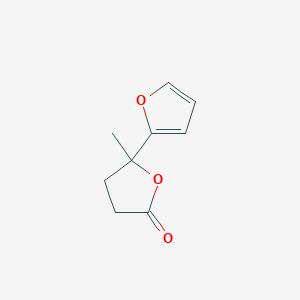
5-(Furan-2-yl)-5-methyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Furan-2-yl)-5-methyldihydrofuran-2(3H)-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring fused to a dihydrofuranone structure, with a methyl group attached to the furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-5-methyldihydrofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2,5-dimethylfuran with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 5-(Furan-2-yl)-5-methyldihydrofuran-2(3H)-one often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
5-(Furan-2-yl)-5-methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation.
Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to a range of substituted derivatives.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing the compound.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under controlled conditions.
Major Products Formed
Oxidation: Products may include furanones and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as dihydrofuran derivatives.
Substitution: Substituted furans with various functional groups attached to the furan ring.
科学的研究の応用
5-(Furan-2-yl)-5-methyldihydrofuran-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 5-(Furan-2-yl)-5-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of the furan ring and the dihydrofuranone structure, which can participate in different chemical transformations .
類似化合物との比較
Similar Compounds
Furan-2(3H)-one: A simpler furan derivative with similar reactivity but lacking the methyl group.
2,5-Dimethylfuran: Another furan derivative with different substitution patterns and reactivity.
Furan-2,5-dicarboxylic acid: A furan derivative used in the production of bioplastics.
Uniqueness
5-(Furan-2-yl)-5-methyldihydrofuran-2(3H)-one is unique due to its fused ring structure and the presence of a methyl group, which influences its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in different fields make it a compound of significant interest.
特性
CAS番号 |
185700-56-5 |
|---|---|
分子式 |
C9H10O3 |
分子量 |
166.17 g/mol |
IUPAC名 |
5-(furan-2-yl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C9H10O3/c1-9(5-4-8(10)12-9)7-3-2-6-11-7/h2-3,6H,4-5H2,1H3 |
InChIキー |
LKMGCPRMPZCXOA-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=O)O1)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



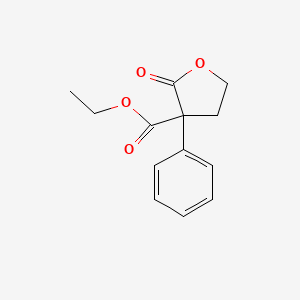
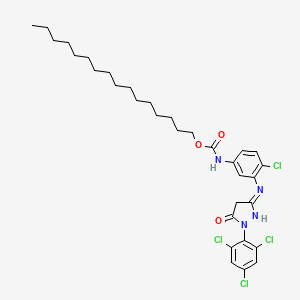
![butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B15211497.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)propyl]-5-(methylsulfanyl)furan](/img/structure/B15211512.png)
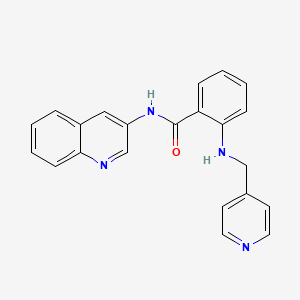
![1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B15211515.png)
![N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide](/img/structure/B15211519.png)
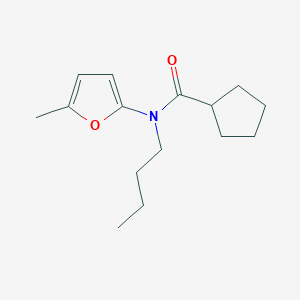
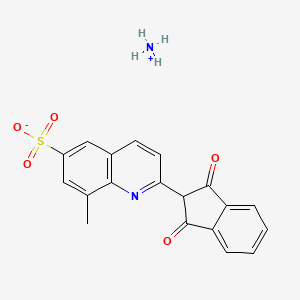
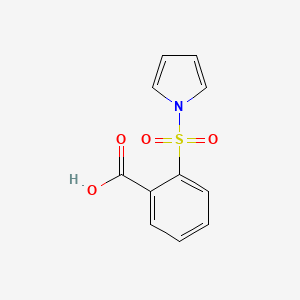
![1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B15211546.png)
